molecular formula C16H11ClO4 B13847936 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13847936
M. Wt: 302.71 g/mol
InChI Key: ZJQDSPDIXFZNEZ-UHFFFAOYSA-N
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Description

7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzoyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 5-chloro-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, benzofuran derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anti-tumor, antibacterial, and antiviral properties. Researchers are investigating their mechanisms of action and potential use in drug development .

Medicine

In medicine, this compound and its derivatives are being studied for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, benzofuran derivatives are used in the development of advanced materials. Their unique chemical properties make them suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzoyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

7-benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H11ClO4/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20)

InChI Key

ZJQDSPDIXFZNEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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